molecular formula C17H14N6O4 B11091929 6'-Amino-3'-isopropyl-5-nitro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

6'-Amino-3'-isopropyl-5-nitro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile

Cat. No.: B11091929
M. Wt: 366.3 g/mol
InChI Key: NDJBZAGAPLZDEJ-UHFFFAOYSA-N
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Description

6’-Amino-3’-isopropyl-5-nitro-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Amino-3’-isopropyl-5-nitro-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are highly efficient and sustainable, allowing for the combination of multiple starting materials to form the desired product in a single step . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the MCRs with continuous flow reactors. These reactors provide better control over reaction parameters and can handle larger volumes of reactants, leading to higher production rates and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

6’-Amino-3’-isopropyl-5-nitro-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can lead to a variety of functionalized products with different biological activities.

Scientific Research Applications

6’-Amino-3’-isopropyl-5-nitro-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6’-Amino-3’-isopropyl-5-nitro-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6’-Amino-3’-isopropyl-5-nitro-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-C]pyrazole]-5’-carbonitrile apart is its spiro structure, which provides unique steric and electronic properties

Properties

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

IUPAC Name

6'-amino-5-nitro-2-oxo-3'-propan-2-ylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile

InChI

InChI=1S/C17H14N6O4/c1-7(2)13-12-15(22-21-13)27-14(19)10(6-18)17(12)9-5-8(23(25)26)3-4-11(9)20-16(17)24/h3-5,7H,19H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

NDJBZAGAPLZDEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NN1)OC(=C(C23C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)C#N)N

Origin of Product

United States

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